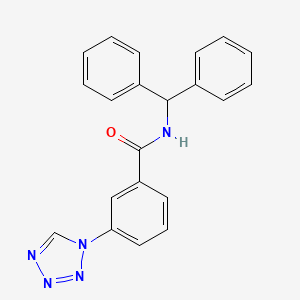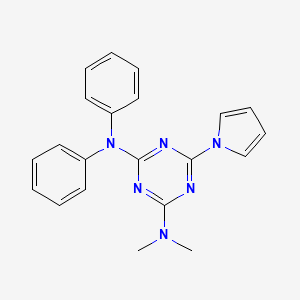
N,N-dimethyl-N',N'-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethyl, diphenyl, and pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Substitution Reactions:
Pyrrole Introduction: The pyrrole group can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with simplified structures.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N2,N2-DIMETHYL-N4,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the pyrrole group.
N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-INDOL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: Contains an indole group instead of a pyrrole group.
Uniqueness
N2,N2-DIMETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of the pyrrole group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H20N6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-2-N,2-N-diphenyl-6-pyrrol-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H20N6/c1-25(2)19-22-20(26-15-9-10-16-26)24-21(23-19)27(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,1-2H3 |
InChI Key |
JCSNVVBAWMCJDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2C=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


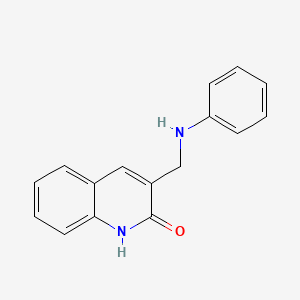
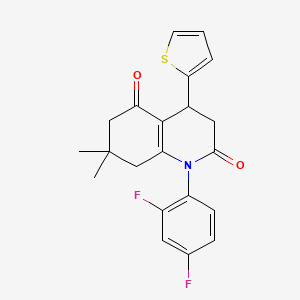
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide](/img/structure/B11495421.png)
![N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B11495422.png)
![3-(4-Chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}propanoic acid](/img/structure/B11495439.png)
![N-{4-[(6-chloro-3-pyridyl)methoxy]-3-methoxybenzyl}(1-ethyl-2-pyrrolidinyl)methanamine](/img/structure/B11495442.png)
![2-cyclohexyl-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11495453.png)
![7'-amino-2'-[(3-fluorobenzyl)sulfanyl]-5-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11495458.png)
![1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-5-oxo-N-phenylprolinamide](/img/structure/B11495465.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11495480.png)
![7-amino-8'-methoxy-1,3,4',4',6'-pentamethyl-2,2',4-trioxo-1,2,3,4-tetrahydro-4'H-spiro[pyrano[2,3-d]pyrimidine-5,1'-pyrrolo[3,2,1-ij]quinoline]-6-carbonitrile](/img/structure/B11495483.png)
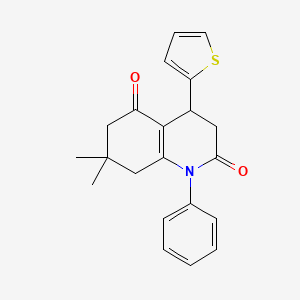
![5-(2,5-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11495497.png)
